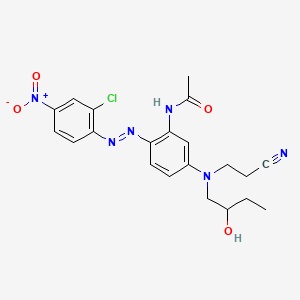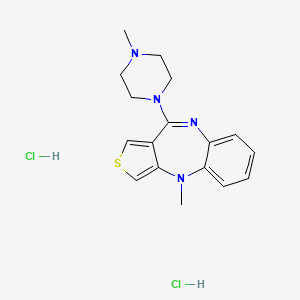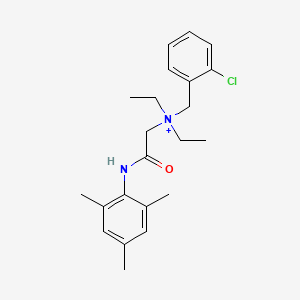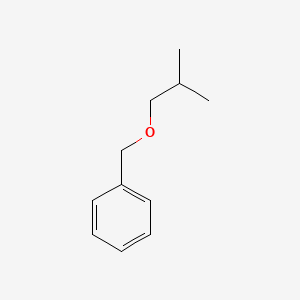![molecular formula C11H16N2O3 B13781176 2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide is an organic compound with a complex structure that includes an amino group, a methoxyethyl group, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide typically involves the reaction of 4-{[2-(methyloxy)ethyl]oxy}aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of chloroacetic acid, leading to the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyethyl group can enhance its solubility and bioavailability. The phenylacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxyphenylacetamide: Similar structure but lacks the methoxyethyl group.
4-Amino-2-methoxyphenylacetamide: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-amino-2-[4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-15-6-7-16-9-4-2-8(3-5-9)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H2,13,14) |
Clé InChI |
XWTUKNBXROTQBA-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=C(C=C1)C(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



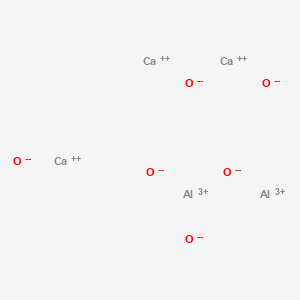
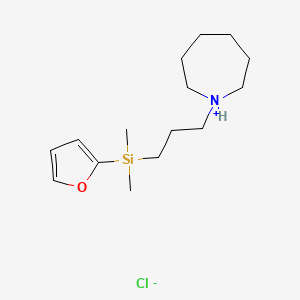

![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

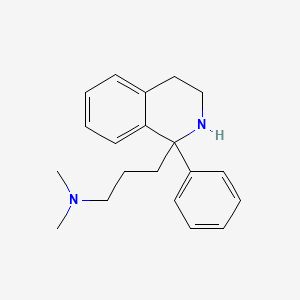

![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
